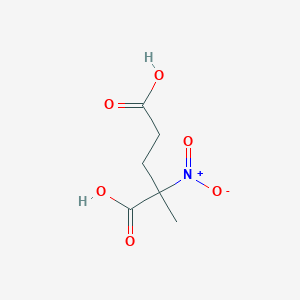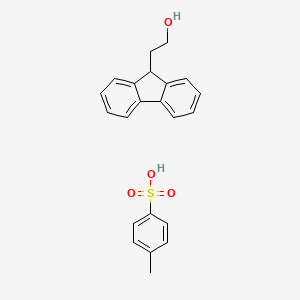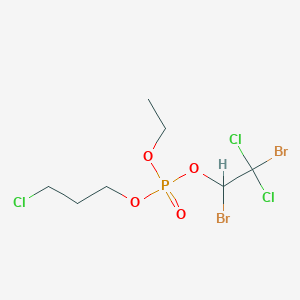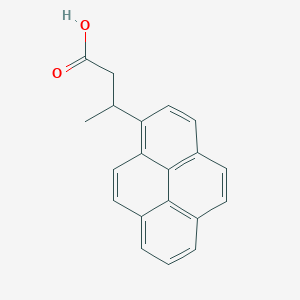![molecular formula C18H31N3O B14507298 N-[4-(Dipropylamino)phenyl]-L-leucinamide CAS No. 64400-08-4](/img/structure/B14507298.png)
N-[4-(Dipropylamino)phenyl]-L-leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Dipropylamino)phenyl]-L-leucinamide is a chemical compound with the molecular formula C18H31N3O. It is known for its unique structure, which includes a dipropylamino group attached to a phenyl ring, and an L-leucinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dipropylamino)phenyl]-L-leucinamide typically involves the reaction of 4-(dipropylamino)aniline with L-leucine in the presence of coupling reagents. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dipropylamino)phenyl]-L-leucinamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[4-(Dipropylamino)phenyl]-L-leucinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Dipropylamino)phenyl]-L-leucinamide involves its interaction with specific molecular targets and pathways. The dipropylamino group may interact with receptors or enzymes, modulating their activity. The leucinamide moiety may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(dipropylamino)sulfonyl]phenyl}-2,4-dimethoxybenzamide
- N-{4-[(dipropylamino)sulfonyl]phenyl}-4-ethoxybenzamide
- N-{4-[(dipropylamino)sulfonyl]phenyl}-2-methylbenzamide
Uniqueness
N-[4-(Dipropylamino)phenyl]-L-leucinamide stands out due to its unique combination of a dipropylamino group and an L-leucinamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
64400-08-4 |
|---|---|
Molecular Formula |
C18H31N3O |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[4-(dipropylamino)phenyl]-4-methylpentanamide |
InChI |
InChI=1S/C18H31N3O/c1-5-11-21(12-6-2)16-9-7-15(8-10-16)20-18(22)17(19)13-14(3)4/h7-10,14,17H,5-6,11-13,19H2,1-4H3,(H,20,22)/t17-/m0/s1 |
InChI Key |
HWMULABWZMNIJI-KRWDZBQOSA-N |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


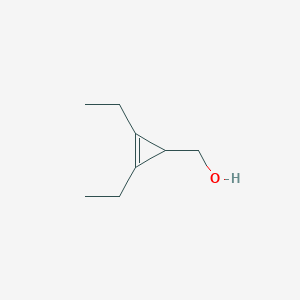

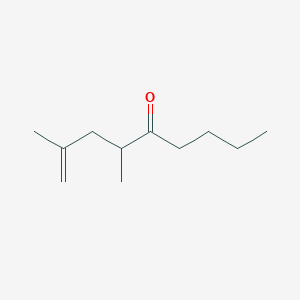
![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
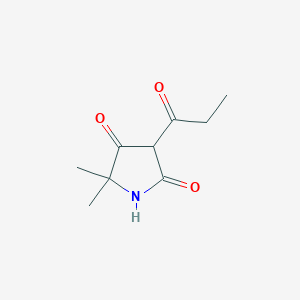
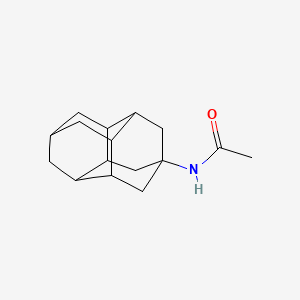
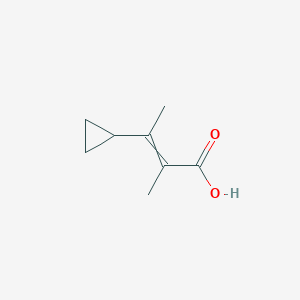
arsane](/img/structure/B14507262.png)
